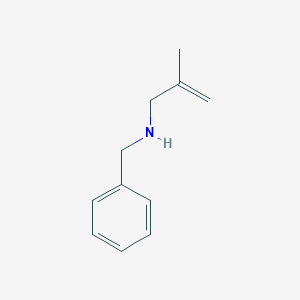

N-Benzyl-2-methylprop-2-en-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKYBYPWDCWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549470 | |

| Record name | N-Benzyl-2-methylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-55-1 | |

| Record name | N-(2-Methyl-2-propen-1-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52853-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-methylprop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Benzyl-2-methylprop-2-en-1-amine CAS number 52853-55-1

An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine (CAS 52853-55-1) for Advanced Research Applications

Executive Summary

This compound, with CAS number 52853-55-1, is a secondary amine that incorporates two key reactive functionalities: a benzylic amine and a terminal alkene.[1][2] This unique combination makes it a valuable and versatile intermediate for organic synthesis, particularly within the fields of medicinal chemistry and materials science. The benzyl group serves as a common pharmacophore and a readily removable protecting group, while the methallyl moiety provides a reactive handle for a wide array of chemical transformations.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the compound's properties, plausible synthetic methodologies, detailed analytical characterization protocols, and a discussion of its potential reactivity and applications. As published data on this specific molecule is limited, the protocols and analyses presented herein are grounded in established, fundamental chemical principles and data from structurally analogous compounds, providing a robust framework for its practical use in a research setting.

Physicochemical and Structural Properties

This compound is a liquid at room temperature.[2] Its structure is characterized by a nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a 2-methylprop-2-en-1-yl (methallyl) group. This arrangement dictates its chemical behavior, combining the nucleophilicity of a secondary amine with the reactivity of an allylic double bond.

| Property | Value | Source(s) |

| CAS Number | 52853-55-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₅N | [2] |

| Molecular Weight | 161.25 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥95% | [2][5] |

| InChI Key | NDKYBYPWDCWAOD-UHFFFAOYSA-N | [2] |

Synthesis Methodologies

The synthesis of this compound can be approached via several reliable methods common in amine synthesis. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and reductive amination.

Route A: Nucleophilic Substitution

This method involves the direct alkylation of a primary amine (methallylamine) with a benzyl halide (benzyl bromide). The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] The use of a non-nucleophilic base is critical to neutralize the HBr generated, preventing the protonation and deactivation of the starting amine.

Causality and Experimental Rationale: This approach is mechanistically straightforward and utilizes readily available starting materials. Benzyl bromide is an excellent electrophile for this purpose due to the stability of the Sₙ2 transition state.[7][8] A slight excess of the amine can sometimes be used to act as the base, but using an inorganic base like potassium carbonate (K₂CO₃) is cleaner and prevents the formation of difficult-to-separate amine salts. Acetonitrile (ACN) is a suitable polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylprop-2-en-1-amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, ~0.5 M).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (BnBr, 0.95 eq) dropwise to the mixture. Caution: Benzyl bromide is a strong lachrymator and should be handled exclusively in a chemical fume hood.[7]

-

Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure liquid.

Route B: Reductive Amination

Reductive amination is a powerful and highly efficient method for synthesizing secondary amines.[9][10] It involves the reaction of an aldehyde (methacrolein) with a primary amine (benzylamine) to form a transient imine intermediate, which is then reduced in situ to the target amine.

Causality and Experimental Rationale: This one-pot procedure is often preferred as it minimizes the risk of over-alkylation, a common side reaction in direct alkylations. The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine intermediate much faster than the starting aldehyde.[11] Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this transformation.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.4 M).

-

Add methacrolein (1.1 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. An exothermic reaction may be observed.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting materials.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography as described in Route A.

Analytical Characterization and Spectroscopic Profile

Confirming the identity and purity of the synthesized this compound is crucial. A combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[12] The predicted spectra for the title compound in CDCl₃ are detailed below.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.25 - 7.40 | Multiplet | 5H |

| Vinyl (=CH₂) | ~4.85 | Singlet (broad) | 2H |

| Benzylic (-CH₂-Ph) | ~3.80 | Singlet | 2H |

| Allylic (-N-CH₂-C=) | ~3.20 | Singlet | 2H |

| Methyl (-CH₃) | ~1.75 | Singlet | 3H |

| Amine (-NH-) | 1.5 - 2.5 | Singlet (broad) | 1H |

| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |

| Assignment | Predicted Shift (ppm) |

| Quaternary Alkene (=C(CH₃)-) | ~143.0 |

| Aromatic C (ipso) | ~140.0 |

| Aromatic CH | ~128.5 |

| Aromatic CH | ~128.2 |

| Aromatic CH | ~127.0 |

| Vinyl (=CH₂) | ~112.5 |

| Allylic (-N-CH₂-C=) | ~56.0 |

| Benzylic (-CH₂-Ph) | ~54.0 |

| Methyl (-CH₃) | ~20.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[13]

| Expected ESI-MS or EI-MS Data | |

| Fragment | Expected m/z |

| [M+H]⁺ (Molecular Ion + Proton) | 162.13 |

| [M]⁺ (Molecular Ion) | 161.12 |

| [M - C₄H₇]⁺ (Loss of methallyl) | 106.07 |

| [C₇H₇]⁺ (Tropylium ion) | 91.05 |

| [C₄H₈N]⁺ (Methallylamine fragment) | 70.07 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14][15]

| Expected IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3350 (weak, sharp) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Alkene) | 1650 - 1670 (medium) |

| C=C Stretch (Aromatic) | 1450 - 1600 (multiple bands) |

| C-N Stretch (Aliphatic) | 1020 - 1250 |

Reactivity and Potential Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This positions it as a versatile scaffold for building molecular complexity.

-

Amine Functionality : The N-H bond can be readily functionalized via acylation, sulfonylation, or further alkylation to generate tertiary amines. This is a common strategy in medicinal chemistry to modulate properties like solubility, basicity, and receptor binding.

-

Alkene Functionality : The terminal double bond is susceptible to a host of reactions, including hydrogenation (to yield the saturated isobutyl derivative), dihydroxylation, epoxidation, and hydroboration-oxidation, providing access to a diverse range of derivatives.

-

Benzyl Group : The N-benzyl group is a classic protecting group for amines. It is stable to many reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to unmask the primary methallylamine, which can then be used in subsequent synthetic steps.[3]

In drug discovery, the benzylamine motif is a privileged structure found in numerous FDA-approved pharmaceuticals.[4] this compound can serve as a key starting material for creating libraries of compounds for high-throughput screening. The methallyl "tail" can be elaborated to explore structure-activity relationships (SAR) by introducing new functional groups or linking to other molecular fragments.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Analogous benzylamines can be harmful if swallowed and cause skin/eye irritation.[16]

-

Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound (CAS 52853-55-1) is a synthetically useful building block with significant potential for applications in research and development. This guide provides a foundational framework for its synthesis via robust methods like nucleophilic substitution and reductive amination. The detailed analytical and spectroscopic data presented establish a benchmark for its characterization, ensuring structural integrity and purity. By understanding its reactivity, researchers can leverage this molecule as a versatile scaffold to construct more complex chemical entities for drug discovery and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87418290, N-benzyl-N-methylprop-2-yn-1-amine;prop-2-yn-1-amine. [Link]

-

Solubility of Things. N-Benzyl-N-methylprop-2-yn-1-amine hydrochloride. [Link]

-

BIOFOUNT. 52853-55-1|N-benzyl-2-methyl-2-propen-1-amine hydrochloride. [Link]

-

ResearchGate. Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. [Link]

-

ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]

-

Supplementary Information (General procedures for amine synthesis). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5473933, (E)-N-benzyl-N-methyl-3-phenylprop-2-en-1-amine. [Link]

-

Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 211729, Benzyl(2-methylpropyl)amine. [Link]

-

NIST. Benzamide, n-benzyl-2-(methylamino)-. [Link]

-

ACS Publications. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

-

Common Organic Chemistry. Benzyl Bromide. [Link]

-

ResearchGate. Flow reductive amination to afford N-benzylaniline. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

MDPI. Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. [Link]

-

ResearchGate. Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. [Link]

-

ResearchGate. ¹H NMR spectra monitoring of the cyclization reaction of N‐benzylprop‐2‐yn‐1‐amine. [Link]

-

MDPI. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

Quora. What is the structure of N-benzyl-N-methyl-2-propynylamine?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17236, Benzyl methacrylate. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

ResearchGate. Selected benzyl amine-containing examples of FDA-approved pharmaceuticals. [Link]

-

SciELO México. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. [Link]

-

NIST. Benzylamine. [Link]

-

Organic Chemistry Data. NMR Gallery Indexed by NMR Spin Systems. [Link]

Sources

- 1. CHEMBRDG-BB 7507614 | 52853-55-1 [chemicalbook.com]

- 2. N-benzyl-2-methyl-2-propen-1-amine | CymitQuimica [cymitquimica.com]

- 3. Benzylamines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Bromide [commonorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]

- 10. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. Benzyl(2-methylpropyl)amine | C11H17N | CID 211729 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine: Structure, Properties, and Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of N-Benzyl-2-methylprop-2-en-1-amine, a secondary amine with potential applications in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Core Molecular Attributes

This compound, also known by its CAS Number 52853-55-1, is a substituted secondary amine. Its structure incorporates a benzyl group and a methallyl group (2-methylprop-2-en-1-yl) attached to a central nitrogen atom.

Molecular Structure

The molecular structure consists of a benzyl group (a benzene ring attached to a methylene group) and a methallyl group linked to a secondary amine. The presence of the alkene functionality in the methallyl group and the aromatic ring from the benzyl group are key features that dictate its reactivity.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 52853-55-1 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Purity (Typical) | ≥95% - 98+% | [1] |

| Storage Conditions | 2-8°C | [1] |

Synthesis Pathway: Reductive Amination

The most direct and industrially relevant method for the synthesis of this compound is the reductive amination of methacrolein with benzylamine. This process typically involves two key stages: the formation of an intermediate imine (a Schiff base) followed by its reduction to the target secondary amine.

Causality of Experimental Choices

The choice of a two-step (or one-pot) reductive amination is based on the efficiency and selectivity of the reaction.

-

Imine Formation: The initial reaction between the aldehyde (methacrolein) and the primary amine (benzylamine) forms an N-substituted imine. This reaction is often acid-catalyzed and driven to completion by the removal of water.

-

Reduction: The subsequent reduction of the C=N double bond of the imine is the critical step. Common reducing agents include sodium borohydride (NaBH₄) for laboratory scale or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) for larger scales. Catalytic hydrogenation is often preferred for its atom economy and cleaner work-up.

Caption: General workflow for the synthesis via reductive amination.

Exemplary Synthesis Protocol

Disclaimer: No specific, peer-reviewed synthesis protocol for this compound was found in the available literature. The following protocol is a generalized, authoritative procedure for the reductive amination of an α,β-unsaturated aldehyde with a primary amine, based on established chemical principles.

Step 1: Imine Formation

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzylamine (1.0 eq) and a suitable solvent such as toluene or methanol.

-

Slowly add methacrolein (1.0-1.1 eq) to the solution at room temperature. A mild exotherm may be observed.

-

If using an azeotropic solvent like toluene, heat the mixture to reflux to remove the water formed during the reaction via the Dean-Stark trap. If in methanol, the reaction can proceed at room temperature or with gentle heating, often with the addition of a dehydrating agent or relying on the subsequent reduction step to drive the equilibrium.

-

Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

Step 2: Catalytic Hydrogenation

-

Cool the solution containing the intermediate imine to room temperature.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add a catalyst, such as 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 1-10 bar) and stir vigorously.

-

Monitor the reaction by hydrogen uptake or analytical methods (TLC, GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the imine can be confirmed by the disappearance of the aldehyde peak and the appearance of a new imine peak in GC-MS. The final reduction is validated by the disappearance of the imine and the appearance of the final product peak at the expected molecular weight.

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected outcomes from standard analytical techniques.

Disclaimer: No experimentally obtained spectra for this compound have been published in the sources accessed. The data below is predictive, based on the known spectroscopic behavior of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include:

-

Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).

-

Singlet for the benzylic CH₂ protons (~3.7-3.8 ppm).

-

Singlet for the allylic CH₂ protons attached to the nitrogen.

-

Signals for the vinyl protons of the methallyl group (~4.8-5.0 ppm).

-

A singlet for the methyl protons of the methallyl group (~1.7 ppm).

-

A broad singlet for the N-H proton, the chemical shift of which is concentration-dependent.

-

-

¹³C NMR: Key expected signals:

-

Aromatic carbons (~127-140 ppm).

-

Vinyl carbons (one quaternary ~140-145 ppm, one CH₂ ~110-115 ppm).

-

Benzylic carbon (~50-55 ppm).

-

Allylic carbon attached to nitrogen (~55-60 ppm).

-

Methyl carbon (~20-25 ppm).

-

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum is expected to show characteristic peaks:

-

N-H Stretch: A single, moderately sharp band in the region of 3310-3350 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=C Stretch: A peak around 1650 cm⁻¹ corresponding to the alkene.

-

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most prominent fragment is expected at m/z = 91, corresponding to the stable tropylium cation (C₇H₇⁺) formed by the cleavage of the benzyl group. Other fragments may arise from the loss of the methallyl group.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available. The following information is based on the known hazards of structurally similar amines like benzylamine.

This compound should be handled with care, assuming it possesses similar hazards to other benzylamines.

-

Hazard Classification (Predicted): Likely to be classified as corrosive and may cause severe skin burns and eye damage. It may also be harmful if swallowed or in contact with skin.[2]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and/or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Conclusion

This compound is a valuable chemical intermediate whose properties are defined by its constituent benzyl, amine, and methallyl functionalities. While specific, detailed experimental data in peer-reviewed literature is scarce, its synthesis and characterization can be reliably approached using established methodologies in organic chemistry, particularly reductive amination. Adherence to stringent safety protocols based on analogous compounds is paramount for its handling. Further research is warranted to fully elucidate its reactivity and potential applications.

References

-

Synthesis and preliminary analysis of the activity of N-benzyl-N-metylprop-2-yn-1-amine derivatives. ResearchGate. Available at: [Link] (Accessed: January 18, 2026).

Sources

An In-Depth Technical Guide to N-Benzyl-2-methylprop-2-en-1-amine

Abstract: This technical guide provides a comprehensive overview of N-Benzyl-2-methylprop-2-en-1-amine, a versatile secondary amine with significant potential as a building block in synthetic organic chemistry. The document details the compound's nomenclature, structural features, and physicochemical properties. A thorough examination of its synthesis via reductive amination is presented, including a step-by-step protocol and a discussion of the mechanistic principles guiding the reaction. Furthermore, this guide explores the chemical reactivity of the molecule and outlines its potential applications, particularly for professionals in drug development and materials science. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Nomenclature and Structural Elucidation

Preferred IUPAC Name and Synonyms

The systematic name for the molecule , according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is a three-carbon propene chain with the amine at position 1. Substituents are then named and numbered accordingly: a methyl group at position 2 of the propene chain and a benzyl group on the nitrogen atom of the amine.

While the IUPAC name is precise, the compound is also known by several synonyms. A common and acceptable alternative is N-(2-methylallyl)benzylamine . This synonym treats the 2-methylprop-2-en-1-yl group as a substituent (a "methallyl" group) attached to benzylamine. For clarity and consistency, this guide will primarily use the preferred IUPAC name. The compound is identified by the CAS Number: 52853-55-1 [1].

Chemical Structure and Key Features

This compound possesses a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol [1].

Structural Breakdown:

-

Benzyl Group: A benzene ring attached to a methylene (-CH₂-) group. This imparts aromaticity and steric bulk.

-

Secondary Amine: The nitrogen atom is bonded to the benzyl group and the methallyl group, making it a secondary amine. The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity.

-

Methallyl Group: A 2-methylprop-2-enyl group. The terminal double bond is a site of high electron density, making it susceptible to electrophilic addition and a key site for polymerization or other functionalization reactions.

The presence of these distinct functional groups—an aromatic ring, a secondary amine, and an alkene—makes this compound a reactive and versatile intermediate for synthesizing more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, reaction design, and purification.

| Property | Value | Source |

| CAS Number | 52853-55-1 | [1] |

| Molecular Formula | C₁₁H₁₅N | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| MDL Number | MFCD08691774 | [1] |

| Storage Conditions | 2-8°C | [1] |

Further properties such as boiling point, density, and pKa would require experimental determination or prediction using specialized software.

Synthesis and Mechanistic Insight

The most direct and industrially scalable method for preparing this compound is through the reductive amination of methacrolein with benzylamine. This two-step, one-pot process is highly efficient.

Synthesis Pathway Overview

The logical pathway for the synthesis involves the formation of an imine intermediate followed by its reduction to the target secondary amine.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Benzylamine (C₆H₅CH₂NH₂)[2]

-

Methacrolein (CH₂=C(CH₃)CHO)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 equivalent) and the chosen solvent (e.g., DCM).

-

Imine Formation: Cool the solution to 0°C using an ice bath. Add methacrolein (1.0-1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Once imine formation is deemed complete (can be monitored by TLC or GC-MS), re-cool the mixture to 0°C. Add the reducing agent (1.2-1.5 equivalents) portion-wise.

-

Expertise Note: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines, often preferred to minimize side reactions. If using the more reactive sodium borohydride, the reaction is typically run in methanol, and the addition must be slow to control gas evolution.

-

-

Quenching and Workup: After the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Mechanistic Rationale

The synthesis proceeds via a well-established reductive amination mechanism.

Caption: Mechanism of Reductive Amination.

-

Trustworthiness: This two-step mechanism is a cornerstone of organic chemistry. The initial nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of methacrolein forms a hemiaminal intermediate. This intermediate then dehydrates to form the C=N double bond of the imine. The subsequent reduction step involves the transfer of a hydride ion (H⁻) from the borohydride reagent to the imine's carbon atom, which is electrophilic, yielding the final secondary amine product after protonation.

Potential Applications in Research and Development

While specific, large-scale applications of this compound are not widely documented in top-tier journals, its structure makes it a valuable intermediate for several areas of chemical R&D.

-

Pharmaceutical Synthesis: Molecules containing benzylamine moieties are common in medicinal chemistry. For instance, related N-benzylamine derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy[3]. The methallyl group provides a handle for further modification, allowing for the creation of diverse molecular libraries for drug screening.

-

Polymer Chemistry: The terminal alkene functionality allows this compound to act as a monomer or a co-monomer in polymerization reactions. This could be used to synthesize functional polymers with pendant amine groups, which can be used in materials for coatings, adhesives, or drug delivery systems.

-

Heterocyclic Chemistry: The amine and alkene groups can be involved in intramolecular or intermolecular cyclization reactions to form various nitrogen-containing heterocyclic compounds, which are privileged structures in drug discovery.

Conclusion

This compound is a structurally interesting secondary amine with well-defined synthetic routes. Its combination of an aromatic ring, a reactive amine, and a polymerizable alkene group makes it a versatile building block. For researchers in drug development and materials science, this compound offers a reliable starting point for the synthesis of novel, high-value molecules. The reductive amination protocol provided herein is a robust and scalable method for its preparation, grounded in fundamental and trustworthy chemical principles.

References

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]

-

Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, National Institutes of Health. [Link]

Sources

N-Benzyl-2-methylprop-2-en-1-amine synthesis pathway from primary amines

An In-Depth Technical Guide to the Synthesis of N-Benzyl-2-methylprop-2-en-1-amine from Primary Amines

Abstract

This compound, also known as N-benzylmethallylamine, is a substituted secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure combines the benzylamine motif with a methallyl group, characteristic of certain biologically active compounds, including some allylamine antifungals.[1][2] This guide provides a comprehensive technical overview of the two primary synthetic pathways for preparing this target molecule starting from a primary amine, specifically benzylamine. We will conduct an in-depth analysis of Reductive Amination and Direct N-Alkylation, detailing their reaction mechanisms, providing step-by-step experimental protocols, and offering a comparative analysis to guide researchers in selecting the optimal synthetic route based on criteria such as selectivity, yield, and operational simplicity.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound from benzylamine can be approached through two logical C-N bond disconnections. This retrosynthetic analysis reveals the two principal forward-synthetic strategies that form the core of this guide:

-

Pathway A: Reductive Amination. This strategy involves forming the C-N bond between the benzylamine nitrogen and the carbonyl carbon of an aldehyde. The disconnection points to benzylamine and methacrolein (2-methylpropenal) as the key starting materials.

-

Pathway B: Direct N-Alkylation. This classic approach involves the nucleophilic substitution of a halide on an allyl chain by the primary amine. The disconnection suggests benzylamine and a 2-methylallyl halide (e.g., 2-methylallyl chloride) as precursors.

These two distinct pathways offer different advantages and present unique challenges regarding reaction control, particularly concerning selectivity and by-product formation.

Figure 1: Retrosynthetic analysis of this compound.

Pathway A: Reductive Amination

Reductive amination is a highly versatile and widely used method for synthesizing amines.[3][4] The reaction proceeds in a one-pot fashion, first through the formation of an imine or enamine intermediate from the condensation of an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[5] This method is generally favored for its high selectivity and efficiency.

Mechanism and Rationale

The reaction between benzylamine and methacrolein, an α,β-unsaturated aldehyde, begins with the nucleophilic attack of the amine on the carbonyl carbon. Subsequent dehydration leads to the formation of a conjugated iminium ion. This intermediate is then selectively reduced by a mild reducing agent to yield the final product.

The choice of reducing agent is critical for the success of the reaction.

-

Sodium borohydride (NaBH₄) is a cost-effective option, but it can also reduce the starting aldehyde if not added in a controlled, stepwise manner.[6]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent, specifically effective for the reduction of iminium ions in the presence of aldehydes.[6] It is often the reagent of choice for one-pot reductive aminations.

-

Catalytic Hydrogenation (e.g., using H₂ with a Pd/C or Co-based catalyst) is another effective method, particularly for larger-scale synthesis, though it requires specialized pressure equipment.[7][8]

Controlling the pH is also important; mildly acidic conditions (pH 4-6) facilitate the dehydration step to form the iminium ion without excessively protonating and deactivating the primary amine nucleophile.

Figure 2: Mechanism of reductive amination for N-benzylmethallylamine synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure using sodium triacetoxyborohydride for its high selectivity.[6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add methacrolein (1.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the iminium intermediate. A small amount of acetic acid (0.1 eq.) can be added to catalyze imine formation.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic; maintain the temperature below 30°C with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Summary: Reductive Amination

| Parameter | Condition / Reagent | Rationale / Notes |

| Primary Amine | Benzylamine | Starting nucleophile. |

| Carbonyl Source | Methacrolein | Provides the 2-methylallyl moiety. |

| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium ion over the aldehyde.[6] |

| Solvent | DCM, DCE, MeOH | Aprotic solvents like DCM are common; MeOH can also be used.[6] |

| Stoichiometry | Amine:Aldehyde:Reducer ≈ 1:1.1:1.5 | Slight excess of aldehyde and reducer ensures full conversion of the amine. |

| Temperature | 0°C to Room Temperature | Mild conditions prevent side reactions and polymerization of methacrolein. |

| Typical Yield | 70-90% | Generally high yields due to high selectivity. |

Pathway B: Direct N-Alkylation

Direct N-alkylation is a classical method for forming C-N bonds via an S_N2 mechanism.[9] It involves the reaction of a nucleophilic amine with an electrophilic alkyl halide. While conceptually straightforward, this pathway's primary challenge is controlling the reaction's selectivity to prevent over-alkylation.[10]

Mechanism and Rationale

Benzylamine acts as a nucleophile, attacking the electrophilic methylene carbon of 2-methylallyl chloride and displacing the chloride ion. A base is required to neutralize the HCl formed during the reaction.

The major competing side reaction is the further alkylation of the desired secondary amine product, this compound, to form the tertiary amine, N,N-bis(2-methylallyl)benzylamine.[10] This occurs because the secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.

Strategies to Minimize Over-alkylation:

-

Excess Primary Amine: Using a large excess (3-5 equivalents) of benzylamine statistically favors the reaction of the alkyl halide with the more abundant primary amine.[10] The downside is the need to remove a large amount of unreacted starting material.

-

Choice of Base: Sterically hindered or weak bases can sometimes favor mono-alkylation. More advanced methods utilize specific bases like cesium carbonate (Cs₂CO₃), which has been shown to promote selective mono-N-alkylation of primary amines in DMF by modulating solubility and reactivity.[11]

Figure 3: Mechanism of direct N-alkylation showing the desired and side reactions.

Experimental Protocol: Direct N-Alkylation

This protocol uses a common base and an excess of the primary amine to favor mono-alkylation.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve benzylamine (3.0 eq.) in a polar aprotic solvent like acetonitrile (CH₃CN) or DMF.

-

Base Addition: Add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

-

Alkyl Halide Addition: Add 2-methylallyl chloride (1.0 eq.) dropwise to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to 60-80°C and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude residue will contain the product, unreacted benzylamine, and potentially some dialkylated by-product. Purify by vacuum distillation to first remove the lower-boiling benzylamine, followed by distillation of the product. Alternatively, flash column chromatography can be employed for high purity.

Data Summary: Direct N-Alkylation

| Parameter | Condition / Reagent | Rationale / Notes |

| Primary Amine | Benzylamine (large excess) | High concentration favors reaction with the primary amine over the secondary product.[10] |

| Alkylating Agent | 2-Methylallyl Chloride | Electrophile; bromide can be used for higher reactivity. |

| Base | K₂CO₃, Et₃N, Cs₂CO₃ | Neutralizes the generated acid (HCl). Cs₂CO₃ can improve mono-selectivity.[11] |

| Solvent | CH₃CN, DMF | Polar aprotic solvents facilitate S_N2 reactions. |

| Stoichiometry | Amine:Halide:Base ≈ 3:1:2 | Excess amine is the key to minimizing over-alkylation. |

| Temperature | 60-90°C | Requires heating to achieve a reasonable reaction rate. |

| Typical Yield | 40-65% | Yields are often moderate due to the competing over-alkylation and purification losses. |

Comparative Analysis and Pathway Selection

Choosing the optimal synthetic route depends on the specific requirements of the research or development goal, such as required purity, scale, and available resources.

| Feature | Pathway A: Reductive Amination | Pathway B: Direct N-Alkylation |

| Selectivity | Excellent: Very low risk of over-reaction. The primary product is a stable secondary amine. | Poor to Moderate: High risk of over-alkylation to the tertiary amine, requiring careful control.[10] |

| Reaction Conditions | Mild (Room Temperature) | Requires heating (60-90°C) |

| Reagent Handling | Borohydrides are moisture-sensitive but manageable. Methacrolein is volatile. | Alkyl halides can be lachrymatory and toxic. |

| Workup/Purification | Straightforward aqueous workup; chromatography is effective. | Requires removal of excess amine and separation from by-products, often via distillation. |

| Scalability | Highly scalable, especially with catalytic hydrogenation. | Less ideal for large scale due to the need for large excess of amine and difficult purification. |

| Overall Yield | Higher (Typically 70-90%) | Lower (Typically 40-65%) |

Expert Recommendation:

For laboratory-scale synthesis where high purity and yield are paramount , Reductive Amination (Pathway A) is the superior choice. Its inherent selectivity minimizes the formation of difficult-to-separate by-products, simplifying purification and ensuring a higher quality final product.[3][6]

Direct N-Alkylation (Pathway B) may be considered for rapid, small-scale syntheses if the necessary purification equipment (e.g., for vacuum distillation) is readily available and a lower yield is acceptable. The use of specialized conditions, such as with Cs₂CO₃, can improve its viability but adds to the reagent cost.[11]

References

- Greener Synthesis of Amines by Reductive Amination. (2023). American Chemical Society.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Stepwise Procedure Involving Imine Formation. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. [Link]

-

Synthesis of allylic amines. Organic Chemistry Portal. [Link]

-

Reddy, G. S., Rao, G. V., & Iyengar, D. S. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(11), 2736-2740. [Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2024). The Journal of Organic Chemistry. [Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

-

Stütz, A. (1988). Synthesis and structure-activity correlations within allylamine antimycotics. Annals of the New York Academy of Sciences, 544, 46-62. [Link]

-

Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. (2023). Nature Communications. [Link]

-

Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. (2023). Royal Society of Chemistry. [Link]

-

Johannsen, M., & Jørgensen, K. A. (1998). Allylic Amination. Chemical Reviews, 98(4), 1689–1708. [Link]

-

Show how you would use direct alkylation to synthesize benzylamine. Pearson. [Link]

-

Flow reductive amination to afford N-benzylaniline. ResearchGate. [Link]

-

Chelation-assisted alkylation of benzylamine derivatives by Ru(0) catalyst. (1998). ScienceDirect. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2022). MDPI. [Link]

-

Stütz, A., & Petranyi, G. (1984). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 27(12), 1539–1543. [Link]

-

Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (2022). MDPI. [Link]

-

Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. ResearchGate. [Link]

-

Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. (2011). ARKIVOC. [Link]

-

Lysinibacillus Isolate MK212927: A Natural Producer of Allylamine Antifungal 'Terbinafine'. (2021). Molecules. [Link]

-

Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]

Sources

- 1. Synthesis and structure-activity correlations within allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. gctlc.org [gctlc.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to N-Benzyl-2-methylprop-2-en-1-amine

Abstract

This technical guide provides a detailed analysis of the key spectroscopic data for the characterization of N-Benzyl-2-methylprop-2-en-1-amine. Intended for researchers and professionals in chemical synthesis and drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in elucidating and confirming the molecular structure of this secondary amine. Each section includes detailed experimental protocols, data interpretation grounded in established chemical principles, and illustrative diagrams to provide a comprehensive and self-validating reference.

Introduction: The Molecular Blueprint

This compound is a secondary amine featuring both aromatic (benzyl) and aliphatic (methallyl) substituents. The structural confirmation of such molecules is paramount in synthetic chemistry, where unambiguous identification prevents costly errors in downstream applications. Spectroscopic analysis provides a non-destructive method to probe the molecular framework, offering distinct fingerprints based on the interaction of the molecule with electromagnetic radiation and its behavior in a mass spectrometer. This guide synthesizes predictive data based on foundational spectroscopic principles and analysis of analogous structures to offer a robust characterization framework.

Molecular Structure:

-

Molecular Formula: C₁₁H₁₅N

-

Molecular Weight: 161.24 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is predicted to show signals corresponding to the aromatic, benzylic, amine, allylic, vinylic, and methyl protons.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-a (Aromatic) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring exhibit complex splitting and are deshielded by the aromatic ring current. |

| H-b (Vinylic) | ~4.90 | Singlet (s) | 1H | Vinylic proton deshielded by the adjacent double bond. |

| H-c (Vinylic) | ~4.85 | Singlet (s) | 1H | Diastereotopic vinylic proton, often with a slightly different chemical shift from H-b. |

| H-d (Benzylic) | ~3.75 | Singlet (s) | 2H | Methylene protons adjacent to the electron-withdrawing phenyl group and nitrogen atom. |

| H-e (Allylic) | ~3.15 | Singlet (s) | 2H | Methylene protons adjacent to the nitrogen atom and the C=C double bond. |

| H-f (Methyl) | ~1.75 | Singlet (s) | 3H | Methyl protons attached to the vinylic carbon. |

| H-g (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange; its position is concentration-dependent. This signal disappears upon a D₂O shake.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine their chemical shifts and multiplicities.[2][3][4]

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-a (Quaternary Alkene) | ~144 | The sp² quaternary carbon of the methallyl group is significantly deshielded. |

| C-b (Aromatic Quaternary) | ~140 | The ipso-carbon of the benzyl group to which the CH₂ group is attached. |

| C-c, C-d (Aromatic CH) | 128 - 129 | Aromatic carbons of the benzyl group. Two signals are expected for the ortho/meta carbons. |

| C-e (Aromatic CH) | ~127 | Aromatic para-carbon of the benzyl group. |

| C-f (Vinylic CH₂) | ~113 | The sp² terminal methylene carbon of the methallyl group. |

| C-g (Allylic CH₂) | ~56 | The sp³ allylic carbon is deshielded by the adjacent nitrogen atom. |

| C-h (Benzylic CH₂) | ~54 | The sp³ benzylic carbon is deshielded by both the adjacent nitrogen and the phenyl ring. |

| C-i (Methyl CH₃) | ~22 | The sp³ methyl carbon of the methallyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Tuning: Tune the probe to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

-

Processing: Apply Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak (CDCl₃ at 77.16 ppm) and assign the chemical shifts.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid method for identifying functional groups. As a secondary amine, this compound will exhibit characteristic absorptions for its N-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3300 - 3500 | N-H Stretch | Weak - Medium | A single, sharp peak in this region is characteristic of a secondary amine.[1][5][6] |

| 3000 - 3100 | C(sp²)-H Stretch | Medium | Aromatic and vinylic C-H stretching. |

| 2850 - 3000 | C(sp³)-H Stretch | Medium | Aliphatic C-H stretching from the methylene and methyl groups. |

| ~1650 | C=C Stretch | Medium | Alkene double bond stretching vibration. |

| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium - Strong | Multiple sharp peaks characteristic of the phenyl group. |

| 1250 - 1020 | C-N Stretch | Medium | Stretching vibration of the aliphatic amine C-N bond.[6][7] |

| 910 - 665 | N-H Wag | Strong, Broad | Out-of-plane bending characteristic of primary and secondary amines.[6][8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact with the sample and initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.

Workflow for IR Spectroscopy

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula C₁₁H₁₅N contains one nitrogen atom. According to the Nitrogen Rule , compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][9] Therefore, the molecular ion peak (M⁺˙) is expected at an m/z of 161.

Key Fragmentation Pathways:

The most common fragmentation pathway for amines is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and its adjacent atom is broken. This process is driven by the formation of a stable, resonance-stabilized iminium cation.[9][10][11]

-

Loss of a Methallyl Radical (C₄H₇•): Cleavage of the N-CH₂(methallyl) bond is unlikely as it does not result in a particularly stable cation.

-

Loss of a Phenyl Radical (C₆H₅•): Cleavage of the benzyl C-C bond is unfavorable.

-

Benzylic Cleavage (Loss of H•): Loss of a hydrogen atom from the benzylic carbon is possible but less favorable than larger group losses.

-

Alpha-Cleavage (Loss of Propyl Radical): Cleavage alpha to the methallyl group is not a primary pathway.

-

Tropylium Ion Formation: The most significant fragmentation is expected to be the cleavage of the C-N bond to lose a methallyl amine radical, or more likely, alpha-cleavage at the benzylic position. The cleavage of the bond between the benzylic carbon and the phenyl ring is not typical. Instead, the most favorable alpha-cleavage involves the loss of the methallyl group to form a stable C₈H₁₀N⁺ fragment, or the loss of the benzyl group. However, the most characteristic peak in benzylamines is often the tropylium ion.

A dominant fragmentation pathway involves the cleavage of the bond between the nitrogen and the benzylic carbon, followed by rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z = 91 . Another significant alpha-cleavage would be the loss of the benzyl radical to form an iminium ion at m/z = 70 .

Predicted Key Fragments

| m/z | Ion Structure | Fragmentation Pathway |

| 161 | [C₁₁H₁₅N]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of H• from the benzylic position (M-1). |

| 91 | [C₇H₇]⁺ | Alpha-cleavage and rearrangement to form the stable tropylium cation. Often the base peak. |

| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of a benzyl radical ([C₇H₇]•). |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS and start the acquisition.

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of distinct functional groups. IR spectroscopy provides rapid confirmation of the secondary amine, aromatic, and alkene moieties. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and provides structural validation through predictable fragmentation patterns, most notably the formation of the tropylium ion. Together, these methods provide a self-validating system for the comprehensive and unambiguous characterization of the target molecule.

References

- Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.

- OpenStax. (2023). Organic Chemistry: 24.10 Spectroscopy of Amines.

- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

- University of Nebraska-Lincoln. (n.d.).

- University of Cambridge. (n.d.). H NMR Spectroscopy.

- Wikipedia. (n.d.).

- Michigan State University. (n.d.).

- YouTube. (2023).

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- Chemistry LibreTexts. (2021). 6.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to the Purity and Characterization of N-Benzyl-2-methylprop-2-en-1-amine

Introduction

N-Benzyl-2-methylprop-2-en-1-amine, also known as N-benzylmethallylamine, is a secondary amine that serves as a versatile building block in organic synthesis. Its structure, combining a benzyl group with a sterically hindered allyl moiety, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the reactive methallyl group allows for a variety of subsequent chemical transformations, while the benzyl group can function as a protecting group or be integral to the final molecule's structure.

Given its role as a synthetic precursor, the purity and structural integrity of this compound are of paramount importance. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products. This guide provides a comprehensive framework for researchers and drug development professionals to establish the identity, purity, and impurity profile of this compound, ensuring its suitability for its intended application. We will delve into the rationale behind method selection, provide detailed experimental protocols, and offer insights into data interpretation, grounding our recommendations in established analytical principles.

Context: Synthesis and Potential Impurities

A robust analytical strategy begins with an understanding of the compound's synthetic route, as this dictates the likely impurity profile. This compound is commonly synthesized via the reductive amination of methacrolein (2-methylpropenal) with benzylamine.[1][2] This process typically involves two key steps:

-

Imine Formation: The nucleophilic benzylamine attacks the carbonyl carbon of methacrolein to form a hemiaminal, which then dehydrates to form an intermediate imine.

-

Reduction: The imine is then reduced to the target secondary amine.

A common and mild reducing agent for this transformation is Sodium Triacetoxyborohydride (STAB) , which can selectively reduce the imine in the presence of the starting aldehyde.[1][3]

This synthetic pathway can introduce several potential impurities:

-

Starting Materials: Unreacted methacrolein and benzylamine.

-

Over-Alkylation Product: Reaction of the product with another molecule of methacrolein and subsequent reduction to form the tertiary amine, N-benzyl-bis(2-methylprop-2-en-1-yl)amine.

-

Side-Reaction Products: Aldol condensation products of methacrolein.[4]

-

Reagent-Related Impurities: Residual solvents (e.g., 1,2-dichloroethane, tetrahydrofuran) or by-products from the reducing agent.

-

Degradation Products: Secondary amines can be susceptible to air oxidation over time, forming N-oxides, or can react with atmospheric carbon dioxide to form carbonate salts.

Part 1: Structural Elucidation and Identity Confirmation

The first critical step is to unequivocally confirm the chemical structure of the synthesized compound. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Together, they provide a complete carbon-hydrogen framework.

-

Sample Preparation: Dissolve ~5-10 mg of the purified amine in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent that dissolves many organic compounds and its residual solvent peak is well-characterized.

-

Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer. Include standard 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

The following tables summarize the predicted chemical shifts (ppm) for this compound. These predictions are based on standard chemical shift principles and data from analogous structures.[5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (Ar-H ) | 7.25 - 7.40 | m | 5H | - |

| H-b (-NH -) | ~1.5 - 2.5 | br s | 1H | - |

| H-c (=CH ₂) | ~4.85 | s | 1H | - |

| H-d (=CH ₂) | ~4.95 | s | 1H | - |

| H-e (-CH ₂-Ar) | 3.80 | s | 2H | - |

| H-f (-N-CH ₂-) | 3.20 | s | 2H | - |

| H-g (-CH ₃) | 1.75 | s | 3H | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Shift (ppm) |

| C-1 (Ar-C quaternary) | ~140 |

| C-2 (Ar-C H) | ~128.5 |

| C-3 (Ar-C H) | ~128.2 |

| C-4 (Ar-C H) | ~127.0 |

| C-5 (C =CH₂) | ~144 |

| C-6 (=C H₂) | ~113 |

| C-7 (-C H₂-Ar) | ~54 |

| C-8 (-N-C H₂-) | ~58 |

| C-9 (-C H₃) | ~20 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Rationale: Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular "fingerprint" that can be used for identification. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy.

-

GC-MS (EI):

-

System: A standard GC-MS system with a nonpolar column (e.g., 5% phenyl-polysiloxane).

-

Injection: Inject a dilute solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.

-

GC Program: Use a temperature gradient (e.g., 50°C to 250°C at 10°C/min) to ensure elution of the compound and any volatile impurities.

-

MS Acquisition: Scan in EI mode from m/z 40 to 400.

-

-

LC-MS (ESI):

-

System: An HPLC coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

LC Method: Use a C18 reversed-phase column with a gradient of water and acetonitrile containing 0.1% formic acid. The acid is crucial for promoting ionization in positive ESI mode.

-

MS Acquisition: Acquire data in positive ESI mode, looking for the [M+H]⁺ ion.

-

-

Molecular Weight: C₁₁H₁₅N = 161.24 g/mol

-

ESI-MS: Expected [M+H]⁺ ion at m/z 162.13 . High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm.

-

EI-MS Fragmentation: The most prominent fragments are expected from the cleavage of bonds beta to the nitrogen atom and the aromatic ring.

-

m/z 91: The tropylium ion [C₇H₇]⁺, characteristic of a benzyl group. This is often the base peak.

-

m/z 70: [M - C₇H₇]⁺, loss of the benzyl group, resulting in the [C₄H₈N]⁺ fragment.

-

m/z 161: The molecular ion [M]⁺, which may be of low intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Rationale: Specific bonds vibrate at characteristic frequencies. IR spectroscopy allows for the quick identification of the N-H bond of the secondary amine, the C=C bond of the alkene, and the C-H bonds of the aromatic ring.

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan the sample from approximately 4000 to 600 cm⁻¹.

Table 3: Key IR Frequencies

| Wavenumber (cm⁻¹) | Bond | Description |

| ~3350 - 3450 | N-H | Secondary amine stretch (weak to medium) |

| ~3030 | C-H | Aromatic C-H stretch |

| ~2950 - 2850 | C-H | Aliphatic C-H stretch |

| ~1650 | C=C | Alkene stretch |

| ~1600, 1495, 1450 | C=C | Aromatic ring stretches |

| ~890 | =C-H | Alkene out-of-plane bend |

Part 2: Purity Determination and Impurity Profiling

Once the structure is confirmed, the next crucial phase is to quantify the purity of the compound and identify any impurities. Chromatographic methods are the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of non-volatile organic compounds. Due to the weak UV chromophore of the isolated double bond, UV detection may be challenging. Derivatization can significantly enhance sensitivity.[7][8][9]

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. However, basic amines like the target compound can interact with acidic silanol groups on standard silica-based columns, leading to poor peak shape.[10][11] Using a suitable column and mobile phase modifiers is key. For enhanced sensitivity, pre-column derivatization with a fluorogenic or strongly UV-absorbing agent like dansyl chloride is highly effective.[7]

-

Derivatization (with Dansyl Chloride): [7]

-

Prepare a stock solution of the amine sample in acetonitrile.

-

In a vial, mix the sample solution with an alkaline buffer (e.g., sodium bicarbonate, pH ~9.5-10.5). The alkaline conditions ensure the amine is deprotonated and nucleophilic.[7]

-

Add a solution of dansyl chloride in acetonitrile. Vortex and allow the reaction to proceed in the dark for a specified time (e.g., 30-60 minutes).

-

Quench the reaction by adding a small amount of a primary amine solution (e.g., ethylamine) to consume excess dansyl chloride.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape.[10]

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with a higher percentage of A, and gradually increase B over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-